1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione
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Overview
Description
1,4-DIAMINO-2,3-BIS[(4-METHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that includes anthracene and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIAMINO-2,3-BIS[(4-METHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with 4-methylphenylsulfanyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,4-DIAMINO-2,3-BIS[(4-METHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thioethers.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thioethers .
Scientific Research Applications
1,4-DIAMINO-2,3-BIS[(4-METHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 1,4-DIAMINO-2,3-BIS[(4-METHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound’s thioether groups can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-diMethylphenyl)ethane: Similar in structure but lacks the anthracene core.
4,4′-Dimethylbenzil: Contains similar aromatic rings but different functional groups.
N,N′-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines: Shares the thioether functionality but has a different core structure .
Uniqueness
1,4-DIAMINO-2,3-BIS[(4-METHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its combination of anthracene and thioether functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C28H22N2O2S2 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
1,4-diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2S2/c1-15-7-11-17(12-8-15)33-27-23(29)21-22(26(32)20-6-4-3-5-19(20)25(21)31)24(30)28(27)34-18-13-9-16(2)10-14-18/h3-14H,29-30H2,1-2H3 |
InChI Key |
NJXFGCOKCUIRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)C)N)C(=O)C5=CC=CC=C5C3=O)N |
Origin of Product |
United States |
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